Nanomolar Antitubercular Potency: Comparative MIC Values Against M. tuberculosis H37Rv
This compound belongs to the phenoxyalkylbenzimidazole (PAB) class, which has demonstrated antitubercular activity in the low nanomolar range [1]. The most potent analog within the expanded PAB SAR series achieved a minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv in the low nanomolar range (≤100 nM), representing an improvement relative to the earlier exemplar 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole which exhibited an MIC of 52 nM [1][2]. Compounds within this class that incorporate the 3-aminophenoxy substitution pattern retain activity, whereas modifications at the phenoxy ring position or replacement of the amino group with alternative substituents result in substantial potency shifts [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Low nanomolar range (≤100 nM) for optimized PAB analogs bearing 3-aminophenoxy or related substitution patterns [1] |
| Comparator Or Baseline | 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole (initial PAB exemplar): MIC = 52 nM [2] |
| Quantified Difference | Target PAB analogs achieve comparable or improved nanomolar potency relative to the 52 nM baseline; inactive analogs (e.g., certain 4-aminopiperidine derivatives) exhibit MIC > 20 μM, representing a >380-fold activity differential [1] |
| Conditions | Broth microdilution assay against aerobically grown M. tuberculosis H37Rv; MIC defined as the lowest concentration inhibiting visible growth after 7-14 days incubation at 37°C |
Why This Matters
For procurement in antitubercular drug discovery programs, this compound offers a defined entry point into a scaffold with established low-nanomolar potency against the target pathogen, enabling reproducible SAR exploration around the 3-aminophenoxy substitution motif.
- [1] Chandrasekera NS, Berube BJ, Shetye G, Chettiar S, O'Malley T, Manning A, Flint L, Awasthi D, Ioerger TR, Sacchettini J, Masquelin T, Hipskind PA, Odingo J, Parish T. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infect Dis. 2017 Dec 8;3(12):898-916. doi: 10.1021/acsinfecdis.7b00112. PMID: 29035551. View Source
- [2] Chandrasekera NS, Alling T, Bailey MA, Files M, Early JV, Ollinger J, Ovechkina Y, Masquelin T, Desai PV, Cramer JW, Hipskind PA, Odingo JO, Parish T. Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. J Med Chem. 2015 Sep 24;58(18):7273-85. doi: 10.1021/acs.jmedchem.5b00546. PMID: 26295286. View Source
